1-(3-Chloro-4-(methylthio)phenyl)propan-1-one
Description
1-(3-Chloro-4-(methylthio)phenyl)propan-1-one is a substituted propiophenone derivative characterized by a phenyl ring bearing a chloro group at the 3-position and a methylthio group at the 4-position, with a propan-1-one backbone. This combination of electron-withdrawing (chloro) and electron-donating (methylthio) substituents creates a unique electronic environment, influencing its reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C10H11ClOS |
|---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
1-(3-chloro-4-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11ClOS/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h4-6H,3H2,1-2H3 |
InChI Key |
UJDBNTKPVYOZMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)SC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-(methylthio)phenyl)propan-1-one can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-(methylthio)benzaldehyde with propanone under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-4-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The structural and functional uniqueness of 1-(3-Chloro-4-(methylthio)phenyl)propan-1-one is best understood through comparisons with analogs. Below is a detailed analysis categorized by substituent type, position, and biological implications.
Positional Isomers
Example Compounds :
- 1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-2-one : The chloro and trifluoromethyl groups are swapped in position. This inversion reduces electron-withdrawing effects at the 3-position, leading to lower reactivity in nucleophilic substitutions compared to the target compound .
- 1-(3-Chloro-5-(trifluoromethylthio)phenyl)propan-1-one : The methylthio group is replaced by trifluoromethylthio at the 5-position. This substitution increases lipophilicity and enhances binding to hydrophobic enzyme pockets, as observed in antifungal studies .
Key Insight : Positional changes alter electronic distribution and steric hindrance, directly affecting reaction kinetics and biological target specificity.
Substituent Modifications
Chloro Group Replacements :
- 1-(3-Fluoro-4-(methylthio)phenyl)propan-1-one : Replacing chloro with fluoro reduces steric bulk but maintains electron-withdrawing effects. This compound exhibits higher metabolic stability in vivo due to fluorine’s resistance to oxidative degradation .
- 1-(3-Iodo-4-(methylthio)phenyl)propan-1-one : Substituting chloro with iodine increases molecular weight and polarizability, enhancing halogen-bonding interactions in crystal engineering applications .
Methylthio Group Replacements :
- 1-(3-Chloro-4-methoxyphenyl)propan-1-one : The methylthio group is replaced by methoxy. This change reduces sulfur’s nucleophilicity, diminishing thioether-mediated cross-coupling reactivity .
- 1-(3-Chloro-4-(trifluoromethoxy)phenyl)propan-1-one : Trifluoromethoxy introduces stronger electron-withdrawing effects, improving oxidative stability but reducing solubility in polar solvents .
Functional Group Additions
Example Compounds :
- 1-Chloro-1-(3-ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one : Addition of an ethoxy group increases steric hindrance, slowing down Friedel-Crafts acylation reactions compared to the target compound .
- 1-(3-Chloro-4-(methylthio)phenyl)-2,2,2-trifluoroethanone: The propanone chain is replaced by trifluoroethanone. This modification enhances electrophilicity, making it more reactive in ketone-based condensations .
Comparative Data Table
| Compound Name | Key Structural Differences | Reactivity/Biological Impact | Reference |
|---|---|---|---|
| This compound | Baseline compound | High versatility in Suzuki-Miyaura couplings | |
| 1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-2-one | Chloro/trifluoromethyl positional swap | Reduced electrophilicity | |
| 1-(3-Fluoro-4-(methylthio)phenyl)propan-1-one | Fluoro instead of chloro | Enhanced metabolic stability | |
| 1-(3-Chloro-4-methoxyphenyl)propan-1-one | Methoxy instead of methylthio | Lower nucleophilicity | |
| 1-(3-Chloro-5-(trifluoromethylthio)phenyl)propan-1-one | Trifluoromethylthio at 5-position | Improved antifungal activity |
Biological Activity
1-(3-Chloro-4-(methylthio)phenyl)propan-1-one is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features:
- Chloro Group : Enhances reactivity and potential interactions with biological targets.
- Methylthio Group : Increases lipophilicity, which may improve membrane permeability.
- Propanone Moiety : Contributes to the compound's chemical behavior and reactivity.
The molecular formula of this compound is C11H13ClOS, with a molar mass of approximately 232.74 g/mol.
Mechanisms of Biological Activity
Research indicates that this compound may modulate various biochemical pathways through interactions with specific biomolecules. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, disrupting normal function. This is particularly relevant in the context of cancer therapies where enzyme modulation can affect tumor growth.
- Receptor Interaction : It has been suggested that the compound could act as a modulator of receptor activity, potentially influencing signal transduction pathways critical for cellular communication and function.
Therapeutic Potential
The biological activity of this compound suggests several therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inducing apoptosis in A549 (lung cancer) and HCT-116 (colon cancer) cell lines.
- Antimicrobial Properties : The compound's structural features may enhance its ability to interact with microbial enzymes or receptors, suggesting potential use as an antimicrobial agent.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity Assays : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells. Flow cytometry analysis revealed significant increases in late-stage apoptosis markers in treated cells compared to controls.
- Enzyme Interaction Studies : Research has indicated that the compound can inhibit specific enzymes involved in metabolic pathways related to cancer proliferation. This inhibition was quantified using enzyme kinetics assays, showing a dose-dependent response.
- Comparative Analysis : A comparative study with structurally similar compounds highlighted that this compound exhibited superior activity against certain cancer cell lines, suggesting a unique mechanism of action distinct from its analogs.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in A549 and HCT-116 cell lines | |
| Enzyme Inhibition | Modulates activity of key metabolic enzymes | |
| Antimicrobial | Potential interactions with microbial targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
